molecular formula C11H12N2O4 B220494 26-Iodoponasterone A CAS No. 114752-28-2

26-Iodoponasterone A

Cat. No. B220494
CAS RN: 114752-28-2
M. Wt: 590.5 g/mol
InChI Key: OFAWDAXRJPJULO-GRIYGNIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

26-Iodoponasterone A is a steroid hormone that is synthesized from cholesterol in insects. It is a potent ecdysteroid hormone that plays a crucial role in insect growth and development. 26-Iodoponasterone A is structurally similar to the human steroid hormone, testosterone. This similarity has led to the investigation of its potential use in human medicine.

Mechanism of Action

26-Iodoponasterone A binds to the ecdysone receptor in insects and activates a signaling pathway that leads to the expression of genes involved in growth and development. In humans, 26-Iodoponasterone A has been shown to bind to the androgen receptor and activate a signaling pathway that leads to the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 26-Iodoponasterone A has a variety of biochemical and physiological effects. In insects, 26-Iodoponasterone A plays a crucial role in growth and development. In humans, 26-Iodoponasterone A has been shown to stimulate the growth of prostate cancer cells and inhibit the growth of breast cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 26-Iodoponasterone A in lab experiments is that it is a potent and specific agonist of the androgen receptor. This makes it a valuable tool for investigating the role of the androgen receptor in cancer cell growth and proliferation. However, one limitation of using 26-Iodoponasterone A in lab experiments is that it is a complex molecule that requires specialized equipment and expertise to synthesize and use.

Future Directions

There are several future directions for research on 26-Iodoponasterone A. One direction is to investigate its potential use as an anti-cancer agent. Studies have shown that 26-Iodoponasterone A has anti-tumor properties and can inhibit the growth of cancer cells. Another direction is to investigate its potential use in agriculture. 26-Iodoponasterone A has been shown to play a crucial role in insect growth and development, and it may be possible to develop insecticides that target the ecdysone receptor. Finally, further research is needed to understand the mechanism of action of 26-Iodoponasterone A in humans. Studies have shown that it binds to the androgen receptor and activates a signaling pathway, but the downstream effects of this activation are not well understood.
Conclusion:
In conclusion, 26-Iodoponasterone A is a potent ecdysteroid hormone that plays a crucial role in insect growth and development. Recent studies have investigated its potential use in human medicine, particularly as an anti-cancer agent. 26-Iodoponasterone A has a variety of biochemical and physiological effects and is a valuable tool for investigating the role of the androgen receptor in cancer cell growth and proliferation. However, further research is needed to fully understand the potential applications of 26-Iodoponasterone A in human medicine and agriculture.

Synthesis Methods

26-Iodoponasterone A is synthesized from cholesterol in insects. The synthesis pathway involves a series of enzymatic reactions that convert cholesterol to 26-Iodoponasterone A. The synthesis of 26-Iodoponasterone A is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

26-Iodoponasterone A has been extensively studied in insects and has been shown to play a crucial role in insect growth and development. However, recent studies have investigated the potential use of 26-Iodoponasterone A in human medicine. In particular, 26-Iodoponasterone A has been investigated for its potential use as an anti-cancer agent. Studies have shown that 26-Iodoponasterone A has anti-tumor properties and can inhibit the growth of cancer cells.

properties

CAS RN

114752-28-2

Product Name

26-Iodoponasterone A

Molecular Formula

C11H12N2O4

Molecular Weight

590.5 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,17S)-17-[(2R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H43IO6/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20+,21-,22-,23?,24+,25+,26+,27?/m0/s1

InChI Key

OFAWDAXRJPJULO-GRIYGNIGSA-N

Isomeric SMILES

CC(CCC([C@@](C)([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CI

SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CI

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CI

synonyms

26-iodoponasterone A
26-IPSA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.